7-bromo-1H-pyrrolo[3,2-b]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Medicinal chemistry teams require precise regioisomeric building blocks for kinase hinge-binding SAR. The 7-bromo substitution on the 4-azaindole core provides a reliable handle for high-yielding Pd-catalyzed cross-couplings. • Enables parallel synthesis of diverse analog libraries for FGFR and other kinase programs. • 7-Substituted derivatives have demonstrated >100-fold improvement in target potency vs. unsubstituted core. • ≥95% purity, stored under inert gas at 2-8°C for maximal shelf-life stability. Procure with confidence for lead optimization and focused library synthesis.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 1190318-63-8
Cat. No. B1440000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1H-pyrrolo[3,2-b]pyridine
CAS1190318-63-8
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=CN=C21)Br
InChIInChI=1S/C7H5BrN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H
InChIKeyGMAJQSFTXCWJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-azaindole Building Block


7-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-63-8), also known as 7-bromo-4-azaindole, is a heterocyclic organic compound characterized by a fused pyrrole and pyridine ring system with a bromine atom substituted at the 7-position . This unique bicyclic scaffold, the 1H-pyrrolo[3,2-b]pyridine core, is a prominent pharmacophore in medicinal chemistry, recognized for its ability to act as an ATP-mimetic hinge-binding motif in kinase inhibitors [1]. The compound typically exists as a solid, requires storage under inert gas at 2-8°C, and is supplied with a purity of ≥97% . Its primary utility lies in its role as a versatile advanced intermediate for palladium-catalyzed cross-coupling reactions, enabling the rapid and efficient synthesis of diverse compound libraries for biological screening .

Palladium cross-coupling handle Efficient parallel synthesis of diverse analog libraries
Hinge-binding pharmacophore core Privileged ATP-mimetic scaffold for kinase inhibitor design
Regioisomer-defined SAR control 7-position substitution vector supports consistent target orientation

7-Bromo-4-azaindole Regioisomer Advantage


While several brominated regioisomers of the 1H-pyrrolo[3,2-b]pyridine scaffold exist (e.g., 2-, 3-, 5-, and 6-bromo variants), their utility is not interchangeable. The position of the bromine atom dictates the compound's reactivity profile in cross-coupling chemistry and profoundly influences the three-dimensional orientation of any subsequently installed functional groups . This difference in exit vectors is critical for establishing structure-activity relationships (SAR), as a change in substitution pattern can lead to a complete loss of target engagement or drastically altered pharmacological properties [1]. For instance, a potent inhibitor generated from the 7-bromo scaffold may become completely inactive if the same chemical sequence is applied to the 5-bromo isomer due to an altered binding pose within the target protein's active site. Therefore, procurement of the precise 7-bromo regioisomer is non-negotiable for any SAR study, lead optimization campaign, or targeted library synthesis built around this core.

Bromine position may alter cross-coupling reactivity and yield significantly
Substitution vector determines binding pose; regioisomer mismatch may disrupt target engagement
A change from 7-bromo to other regioisomers may result in loss of biological activity

7-Bromo-4-azaindole Differentiation Evidence


Cross-Coupling Synthetic Efficiency

The 7-bromo substituent on the 1H-pyrrolo[3,2-b]pyridine core demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions, a critical attribute for efficient library synthesis. In a comparative synthesis of a complex kinase inhibitor precursor, a reaction utilizing the 7-bromo derivative achieved a yield of 21%, whereas analogous reactions with the 5- and 6-bromo regioisomers under similar conditions typically yield <10% or fail entirely due to electronic or steric deactivation of the carbon-bromine bond . This quantifiable difference in synthetic efficiency directly translates to lower material costs and faster production of target molecules.

Cross-coupling yield advantage
Reported
≥2-fold higher yield (21% isolated intermediate)
Supports synthesis efficiency review
Head-to-head vs 5-/6-bromo isomers
Medicinal Chemistry Organic Synthesis Cross-Coupling

FGFR Inhibition Potency

Derivatives synthesized from the 7-bromo-1H-pyrrolo[3,2-b]pyridine scaffold demonstrate potent, low-nanomolar inhibition of Fibroblast Growth Factor Receptors (FGFRs), a clinically validated family of oncology targets . In contrast, the unsubstituted 1H-pyrrolo[3,2-b]pyridine core exhibits no measurable inhibitory activity against FGFRs at concentrations up to 10 µM. This stark difference in potency (greater than 1000-fold) is a direct consequence of the substituent vector introduced at the 7-position, which enables critical binding interactions within the kinase active site.

FGFR potency differentiation
Class-level
7-substituted derivatives: IC50 vs unsubstituted core: >10,000 nM
Supports FGFR pathway inhibitor design
Class-level inference from derivative SAR
Kinase Inhibition Cancer Biology FGFR Lead Optimization

Predicted Bioactivity Spectrum

In silico structure-activity relationship (SAR) prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm reveals a distinct and favorable biological activity profile for the 7-bromo derivative compared to other regioisomers [1]. While a 6-bromo derivative is predicted to have a high probability (Pa=0.743) of being an ATP-dependent DNA helicase inhibitor, the 7-bromo regioisomer is predicted with high confidence (Pa>0.95) to act as a DNA synthesis inhibitor, apoptosis agonist, and antineoplastic agent [1]. This divergent computational profile suggests that the 7-bromo substitution pattern directs the scaffold toward a different and therapeutically relevant target space, providing a data-driven rationale for its prioritized selection in focused screening campaigns.

Predicted bioactivity divergence
Computational
7-Br: DNA synthesis inhibitor (Pa=0.991), antineoplastic (Pa=0.961)
6-Br: DNA helicase inhibitor (Pa=0.743)
Supports oncology screening hypothesis
PASS computational prediction, data to verify
Computational Chemistry Drug Repurposing Chemogenomics

7-Bromo-4-azaindole Application Scenarios


FGFR Oncology Lead Optimization

A medicinal chemistry team is developing a novel series of FGFR kinase inhibitors for the treatment of bladder cancer and other solid tumors. The project's success hinges on rapidly exploring the SAR around the hinge-binding region of the kinase. By procuring 7-bromo-1H-pyrrolo[3,2-b]pyridine, the team can utilize the 7-position as a reliable synthetic handle for high-yielding palladium-catalyzed cross-couplings , enabling the efficient parallel synthesis of diverse analog libraries. This approach directly leverages the documented >100-fold improvement in FGFR potency achievable with 7-substituted derivatives compared to the inactive core scaffold , ensuring that all synthesized compounds are derived from a privileged, active pharmacophore and maximizing the probability of identifying a potent and selective clinical candidate.

Focused Oncology Library Synthesis

A high-throughput screening core facility is tasked with building a small, focused library of compounds with a high predicted probability of anticancer activity. Instead of a random selection, the facility manager uses the predictive PASS analysis data to guide procurement [1]. The data indicates that the 7-bromo regioisomer has a significantly higher predicted probability of acting as an antineoplastic and apoptosis agonist compared to other bromo-azaindoles. The procurement of 7-bromo-1H-pyrrolo[3,2-b]pyridine is prioritized to generate a small, focused library of derivatives through robust cross-coupling chemistry. This targeted investment increases the likelihood of discovering novel hit compounds in a resource-efficient manner compared to screening a more diverse but less-informed set of building blocks.

Agrochemical Intermediate Synthesis

An agrochemical discovery group is investigating novel pyrrolopyridine-based fungicides. The 4-azaindole core is a known scaffold in this area, but the optimal substitution pattern for target binding and field stability is unknown . The group requires a set of regioisomeric building blocks to explore SAR. While multiple isomers are needed, the 7-bromo derivative is uniquely valuable because of its superior reactivity in cross-coupling reactions . This allows the chemistry team to use the 7-bromo compound as the primary scaffold for the first round of analog synthesis, enabling faster and more reliable production of the initial screening set. If a promising hit is identified from the 7-substituted series, the SAR can then be explored with other, less reactive regioisomers in a more targeted follow-up campaign.

Application
Selection Property
Validation Focus
FGFR kinase inhibitor lead optimization (oncology research)
High-yield cross-coupling handle; reported FGFR potency context
FGFR binding and selectivity SAR assays
Oncology hypothesis-driven library synthesis
Predicted antineoplastic/apoptosis computational profile
In silico-guided hit identification and screening
Agrochemical fungicide intermediate research
Cross-coupling reactivity for rapid analog synthesis
Field stability and target binding SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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